molecular formula C18H18N4O2S B5569573 N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B5569573
M. Wt: 354.4 g/mol
InChI Key: IWGNZSHYQVXZRH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of 1,2,4-triazoles, a group known for its diverse pharmacological activities and its significance in medicinal chemistry. The compound incorporates a 1,2,4-triazole ring substituted with a phenyl group, a methylthio group, and a benzylidene group bearing methoxy substituents, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole compounds often involves the treatment of precursor amines with corresponding aldehydes in the presence of a catalytic amount of acid in a solvent such as absolute ethanol. For instance, Nayak and Poojary (2019) describe the synthesis of a similar compound where 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is treated with 3,4-dimethoxybenzaldehyde to produce a target compound in significant yield, showcasing the typical condensation reaction involved in the synthesis of such triazole derivatives (Nayak & Poojary, 2019).

Scientific Research Applications

Novel Materials Synthesis

Ceria Nanoparticles from Ce(III)-Benzoxazine Dimer Complexes : The study by Veranitisagul et al. (2011) demonstrates the novel synthesis of ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes, highlighting the potential of benzoxazine-based ligands in materials chemistry. This approach suggests that related compounds, such as N-(2,3-dimethoxybenzylidene)-based derivatives, could play a role in the synthesis of metal oxide nanoparticles with specific applications in catalysis and materials science Veranitisagul et al., 2011.

Catalysis

Ruthenium(II) Complexes for C-N Bond Formation : Research by Donthireddy et al. (2020) on ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands showcases the efficiency of these complexes in C-N bond formation via hydrogen-borrowing methodology. This suggests that similar triazole-based compounds could be explored for their potential as ligands in catalytic systems, potentially enhancing the efficiency and selectivity of bond-forming reactions Donthireddy et al., 2020.

Organic Synthesis and Medicinal Chemistry

Antimicrobial Activities of Triazole Derivatives : The study by Bektaş et al. (2010) on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provides insights into the potential of triazole-based compounds in medicinal chemistry. The demonstrated antimicrobial properties suggest that N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could also be investigated for its bioactivity, possibly leading to new therapeutic agents Bektaş et al., 2010.

Antioxidant Studies

Antioxidant Ability of Triazole Derivatives : Hussain's work on the synthesis and antioxidant evaluation of 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol underlines the importance of structural modifications in enhancing antioxidant properties. This indicates that derivatives of N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could be promising candidates for antioxidant studies, potentially contributing to the development of new antioxidant compounds Hussain, 2016.

properties

IUPAC Name

(E)-1-(2,3-dimethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-23-15-11-7-10-14(16(15)24-2)12-19-22-17(20-21-18(22)25-3)13-8-5-4-6-9-13/h4-12H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGNZSHYQVXZRH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NN=C2SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.